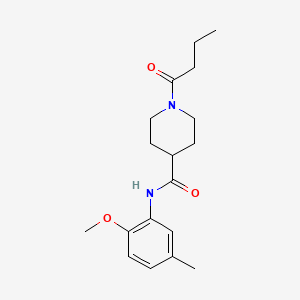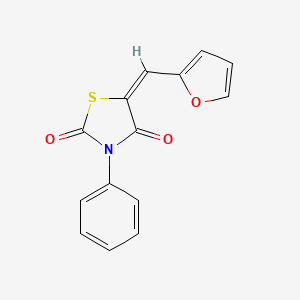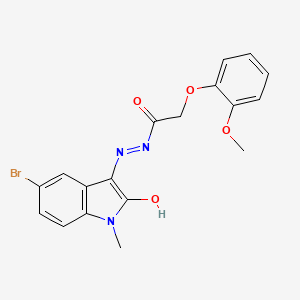
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide, also known as Bupivacaine, is a local anesthetic drug that is commonly used in medical procedures to numb a specific area of the body. It belongs to the class of amide-type local anesthetics and is a potent and long-acting drug. Bupivacaine is an important drug in the field of medicine, and its synthesis, mechanism of action, biochemical and physiological effects, and future directions are of great interest to scientists.
Mécanisme D'action
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide works by blocking the transmission of nerve impulses from the affected area to the brain. It does this by binding to sodium channels in the nerve cells, preventing the influx of sodium ions and thus blocking the depolarization of the nerve cell. This results in the inhibition of nerve impulses and the loss of sensation in the affected area.
Biochemical and Physiological Effects
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has several biochemical and physiological effects. It has a long duration of action, which makes it useful for providing long-lasting pain relief. 1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is also highly lipophilic, which allows it to penetrate the lipid-rich nerve cell membrane and reach the sodium channels. This property contributes to its potency as a local anesthetic. However, bupivacaine can also have toxic effects on the heart and central nervous system, which limits its use in certain situations.
Avantages Et Limitations Des Expériences En Laboratoire
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has several advantages and limitations for lab experiments. Its long duration of action and potency make it useful for studying the effects of local anesthesia on nerve function and pain perception. However, its toxicity limits its use in certain in vitro and in vivo experiments. In addition, the variability in the response of different individuals to bupivacaine can make it difficult to draw definitive conclusions from experimental data.
Orientations Futures
There are several future directions for research on bupivacaine. One area of interest is the development of new formulations of bupivacaine that can provide longer-lasting pain relief with fewer side effects. Another area of research is the investigation of the mechanisms of bupivacaine toxicity and the development of strategies to mitigate its adverse effects. In addition, studies on the use of bupivacaine in combination with other drugs for pain management are ongoing.
Méthodes De Synthèse
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide can be synthesized by reacting 2,6-dimethylaniline with butyryl chloride to form 2,6-dimethyl-N-butylcarboxyaniline. This compound is then reacted with piperidine to form 1-butyryl-4-(2,6-dimethylphenyl)piperidine, which is subsequently reacted with methoxyacetyl chloride to produce 1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide.
Applications De Recherche Scientifique
1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide has a wide range of scientific research applications. It is commonly used as a local anesthetic in medical procedures such as surgery, dental work, and childbirth. 1-butyryl-N-(2-methoxy-5-methylphenyl)-4-piperidinecarboxamide is also used in veterinary medicine to provide local anesthesia for animals. In addition, bupivacaine has been used in research studies to investigate the effects of local anesthesia on nerve function and pain perception.
Propriétés
IUPAC Name |
1-butanoyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-4-5-17(21)20-10-8-14(9-11-20)18(22)19-15-12-13(2)6-7-16(15)23-3/h6-7,12,14H,4-5,8-11H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGDEHYMBFDYEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butanoyl-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(dimethylamino)benzaldehyde [5-(1-naphthylmethyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5976486.png)
![N-{4-[(2-biphenylylamino)sulfonyl]phenyl}acetamide](/img/structure/B5976498.png)
![2-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}acetamide](/img/structure/B5976505.png)
![N-(4-bromophenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5976513.png)

![N-[2-(2-methylbutanoyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5976523.png)
![4-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine 1-oxide](/img/structure/B5976529.png)
![3-methyl-4-(3-methylphenyl)-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5976547.png)
![ethyl 1-[(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propen-1-yl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B5976550.png)
![8-methoxy-4,4-dimethyl-5-(3-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5976551.png)
![6-chloro-N-(1-methyl-3-phenylpropyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5976570.png)
![2-{1-(2,2-dimethylpropyl)-4-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5976573.png)

![methyl 4-({[1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)benzoate](/img/structure/B5976588.png)